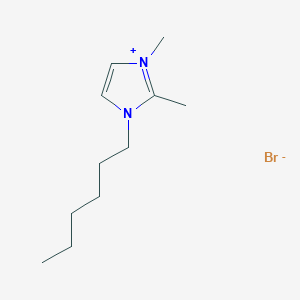

1-Hexyl-2,3-dimethylimidazolium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BrH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUDCAXDKIVTNY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370175 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411222-01-0 | |

| Record name | 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Hexyl-2,3-dimethylimidazolium bromide

Introduction

1-Hexyl-2,3-dimethylimidazolium bromide, abbreviated as [HDMIm]Br, is a room-temperature ionic liquid (IL) that has garnered interest in various scientific and industrial fields. As a member of the imidazolium-based family of ionic liquids, it possesses a unique combination of properties, including low volatility, good thermal stability, and tunable physicochemical characteristics.[1] These attributes make it a promising candidate for applications as a green solvent in chemical synthesis, a component in electrolytes, and a medium for biocatalysis.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental characteristics, present experimental data, and outline the methodologies for its synthesis and characterization, thereby offering a holistic understanding of this intriguing compound.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of [HDMIm]Br is paramount for its effective application. These properties are dictated by the interplay of the imidazolium cation's structure and the bromide anion. The presence of the hexyl chain and the methyl groups on the imidazolium ring significantly influences its behavior compared to other imidazolium-based ionic liquids.

Molecular and Chemical Identity

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

| Property | Value | Source(s) |

| IUPAC Name | 1-hexyl-2,3-dimethylimidazol-3-ium bromide | [3] |

| CAS Number | 411222-01-0 | [1] |

| Molecular Formula | C₁₁H₂₁BrN₂ | [1] |

| Molecular Weight | 261.21 g/mol | [1] |

| Canonical SMILES | CCCCCCN1C=CC.[Br-] | [1] |

| InChI Key | KTUDCAXDKIVTNY-UHFFFAOYSA-M | [3] |

Thermophysical Properties

The thermophysical properties of [HDMIm]Br are critical for its handling, processing, and performance in various applications. These properties are sensitive to temperature and purity.

Thermal Stability

Phase Behavior

As a room-temperature ionic liquid, this compound exists in a liquid state at ambient conditions. However, a precise melting point has not been definitively reported in the reviewed literature.

Transport Properties

Transport properties such as density, viscosity, and conductivity are fundamental to understanding the mobility of the constituent ions and the overall flow behavior of the ionic liquid.

Density

The density of this compound has been experimentally determined at various temperatures. As expected for most liquids, the density decreases linearly with increasing temperature.

| Temperature (K) | Density (g·cm⁻³) | Source(s) |

| 303.15 | 1.1374 | [5] |

| 308.15 | 1.1336 | [5] |

| 313.15 | 1.1298 | [5] |

| 318.15 | 1.1260 | [5] |

Viscosity

The viscosity of an ionic liquid is a measure of its resistance to flow and is a critical parameter for applications involving fluid transport. While specific experimental viscosity data for this compound is not available, it is generally observed that the viscosity of imidazolium-based ionic liquids increases with the length of the alkyl chain due to increased van der Waals interactions.[6]

Electrical Conductivity

The electrical conductivity of an ionic liquid is a measure of its ability to conduct an electric current, which is directly related to the mobility of its constituent ions. The conductivity of this compound has been measured at different temperatures.

| Temperature (K) | Electrical Conductivity (S·m⁻¹) | Source(s) |

| 303.15 | 0.0832 | [5] |

| 308.15 | 0.0963 | [5] |

| 313.15 | 0.1104 | [5] |

| 318.15 | 0.1255 | [5] |

Solubility

The solubility of this compound in various solvents is a key consideration for its use in different chemical processes. While comprehensive solubility data is not available, general trends for imidazolium-based ionic liquids suggest that their miscibility with water and organic solvents is influenced by the nature of both the cation and the anion.[7] The presence of the hexyl group on the cation imparts some hydrophobic character, which will affect its solubility profile.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized ionic liquids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The chemical shifts of the protons and carbons in the imidazolium ring and the alkyl chains provide a unique fingerprint of the compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the imidazolium ring, the methyl groups at the 2- and 3-positions, and the hexyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, allowing for unambiguous structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in the ionic liquid. The spectrum of this compound will exhibit characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl chains and the imidazolium ring, as well as vibrations associated with the C-N bonds of the heterocyclic ring.[2][8]

Experimental Protocols

This section outlines the general procedures for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of 1-alkyl-2,3-dimethylimidazolium halides is through the quaternization of 1,2-dimethylimidazole.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1,2-dimethylimidazole and 1-bromohexane. The reaction can be performed neat or in a suitable solvent like acetonitrile.

-

Reaction: Heat the mixture with stirring. The reaction temperature and time can vary, but a typical condition is refluxing for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Isolation: After the reaction is complete, the resulting product, this compound, which is often a viscous liquid or a solid at room temperature, needs to be isolated. If a solvent was used, it is removed under reduced pressure.

-

Purification: The crude product is then purified to remove any unreacted starting materials and byproducts.

Caption: Synthesis workflow for this compound.

Purification Protocol

The purity of the ionic liquid is crucial for obtaining accurate physical property data. Common purification methods include:

-

Washing: The crude product can be washed several times with a solvent in which the ionic liquid is insoluble, but the impurities are soluble (e.g., diethyl ether or ethyl acetate). This helps to remove unreacted starting materials.

-

Activated Charcoal Treatment: To remove colored impurities, the ionic liquid can be dissolved in a suitable solvent (e.g., acetonitrile or ethanol), treated with activated charcoal, stirred for a period, and then filtered.

-

Drying: It is essential to remove any residual water and organic solvents. This is typically achieved by drying the purified ionic liquid under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period. The water content should be checked using Karl Fischer titration.

Caption: General purification workflow for imidazolium bromide ionic liquids.

Characterization Methodologies

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (5-10 mg) of the purified and dried ionic liquid into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature to determine the onset of decomposition and the thermal stability profile.[4]

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample (5-10 mg) of the purified and dried ionic liquid into a DSC pan and seal it.

-

Heat and/or cool the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

-

Record the heat flow to and from the sample to determine phase transitions such as melting point and glass transition temperature.

Viscosity Measurement:

-

Use a calibrated viscometer (e.g., a cone-and-plate or concentric cylinder rheometer) with precise temperature control.

-

Place the ionic liquid sample in the viscometer.

-

Measure the viscosity at various temperatures, allowing the sample to equilibrate at each temperature before taking a reading.

Conductivity Measurement:

-

Use a conductivity meter with a calibrated conductivity cell.

-

Immerse the conductivity cell in the ionic liquid sample, ensuring the electrodes are fully covered.

-

Measure the conductivity at different temperatures, ensuring thermal equilibrium at each point.

Conclusion

This compound is an ionic liquid with a unique set of physical properties that make it a subject of ongoing research and potential application. This guide has provided a detailed overview of its fundamental characteristics, including its molecular identity, thermophysical properties, and transport properties. While some experimental data is available, further research is needed to fully characterize its melting point, boiling point, viscosity, and solubility in a wider range of solvents. The provided experimental protocols for synthesis, purification, and characterization offer a foundation for researchers to produce and analyze this compound with high purity, which is essential for obtaining reliable and reproducible data. As the understanding of this and other ionic liquids deepens, their potential to contribute to more sustainable and efficient chemical processes will undoubtedly continue to grow.

References

-

RoCo Global. (n.d.). 1-Hexyl-3-Methylimidazolium Bromide, >99%. Retrieved from [Link]

- Kurnia, K. A., Harris, F., Wilfred, C. D., & Mutalib, M. I. A. (2021). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. Molecules, 26(15), 4473.

- Mori, H., & Nishikawa, K. (2022). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega, 7(35), 31057-31065.

- Seddon, K. R., Stark, A., & Torres, M. J. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Pure and Applied Chemistry, 77(4), 737-741.

- Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry, 5(2), 143-152.

- Earle, M. J., & Seddon, K. R. (2002). US7763186B2 - Preparation and purification of ionic liquids and precursors.

- Lignell, D. O., & Thynell, S. T. (2008). Confined rapid thermolysis/FTIR/ToF studies of imidazolium-based ionic liquids. Thermochimica Acta, 473(1-2), 53-59.

- He, L., Li, H., & Li, S. (2018). Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids. ACS Omega, 3(7), 8043-8051.

- Wu, J., Zhang, J., Zhang, H., He, J., & Liu, Z. (2004). Determination of conductivity of ionic liquids in water or ethanol and their mixtures. Thermochimica Acta, 410(1-2), 11-16.

- Behera, P., & Gardas, R. L. (2024).

- Kilaru, P. K., & Scovazzo, P. (2007). The Solubility Parameters of Ionic Liquids. Molecules, 12(7), 1448-1459.

- Yap, Y. H., Ang, C. T., & Ng, Y. S. (2021). Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences, 287, 02015.

- Stenutz, R., Sarda, S., & Gstöttner, C. (2018). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.

- Kumar, A., & Kumar, S. (2014).

- Wang, X., Liu, Y., & Li, Y. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(10), 2850.

- Su, Y., He, Y., Li, C., Wang, P., Zhong, Y., Liu, L., & He, F. (2011). Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids. Asian Journal of Chemistry, 23(1), 97-99.

- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.

- Freire, M. G., Carvalho, P. J., Fernandes, A. M., Marrucho, I. M., Queimada, A. J., & Coutinho, J. A. P. (2007). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Industrial & Engineering Chemistry Research, 46(25), 8748-8758.

- Zhang, H., Liu, Y., & Zhang, S. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Molecules, 29(5), 1149.

- Koddermann, T., Wertz, C., Heintz, A., & Ludwig, R. (2006). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids.

- Yahya, Z., & Adi, K. (2020). Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach. New Journal of Chemistry, 44(18), 7431-7440.

- Ghosh, S., & Syed, K. (2019). Temperature-dependent anomalous viscosity of aqueous solutions of imidazolium-based ionic liquids.

- Ghosh, S., & Syed, K. (2019). The viscosity of the ionic liquid (IL) solutions as a function of the...

- Behera, P., & Gardas, R. L. (2024). Synthesis of 1-alkyl-2-methyl imidazolium bromide (where R = hexyl and octyl).

- Mombourquette, M. (2018). How to measure the conductivity of an ionic solution. Quora.

- Domanska, U., & Marciniak, A. (2010). Density and Viscosity in Ternary D-Xylose plus Ionic Liquid (1-Alkyl-3-methylimidazolium Bromide) plus Water Solutions at 298.15 K.

- Gawa, S., & Kumar, A. (2022). Conductivity prediction model for ionic liquids using machine learning. AIP Advances, 12(6), 065103.

- Thompson, M. L., & Pope, M. A. (2019). Scalable Screening of Soft Matter: A Case Study of Mixtures of Ionic Liquids and Organic Solvents. The Journal of Physical Chemistry B, 123(4), 865-875.

- Rai, N., & Maginn, E. J. (2012). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment.

- Behera, P., & Gardas, R. L. (2024). Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br].

- Li, F., Zuo, Z., Cao, B., & Ji, X. (2024). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures.

- Behera, P., & Gardas, R. L. (2024). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures.

- Li, F., Zuo, Z., Cao, B., & Ji, X. (2024). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. DiVA portal.

- Freire, M. G., Carvalho, P. J., Fernandes, A. M., Marrucho, I. M., Queimada, A. J., & Coutinho, J. A. P. (2007). An Overview of Mutual Solubility of Ionic Liquids and Water Predicted by COSMO-RS. Industrial & Engineering Chemistry Research, 46(25), 8748-8758.

-

LookChem. (n.d.). Cas 85100-78-3,1-HEXYL-3-METHYLIMIDAZOLIUM BROMIDE. Retrieved from [Link]

- Fox, D. M., Gilman, J. W., De Long, H. C., & Trulove, P. C. (2005). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry, 82(3), 643-649.

Sources

- 1. ajer.org [ajer.org]

- 2. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 1-Hexyl-2,3-dimethylimidazolium Bromide

Introduction

1-Hexyl-2,3-dimethylimidazolium bromide is a prominent member of the ionic liquid family, a class of salts that are liquid at or near room temperature.[1] These compounds have garnered significant attention across various scientific disciplines due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] this compound, in particular, finds applications as a solvent in organic synthesis, a component in electrolytes for electrochemical devices, and as a templating agent in the synthesis of porous materials.[3] This guide provides a comprehensive overview of the synthesis of this ionic liquid, delving into the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.

Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1,2-dimethylimidazole, followed by a quaternization reaction with 1-bromohexane.[4][5]

Step 1: Synthesis of 1,2-Dimethylimidazole

The synthesis of 1,2-dimethylimidazole can be achieved through various methods. A widely used approach involves the reaction of glyoxal, acetaldehyde, methylamine, and ammonia in an aqueous solution.[6] This one-step method is advantageous due to its use of readily available and low-cost raw materials, simple operation, and mild reaction conditions.[6]

Another common method is the methylation of 2-methylimidazole using a methylating agent like dimethyl carbonate.[7][8] This reaction is typically carried out at an elevated temperature in an organic solvent such as dimethylformamide (DMF).[7][8]

Step 2: Quaternization of 1,2-Dimethylimidazole

The second and final step is the quaternization of 1,2-dimethylimidazole with 1-bromohexane. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom at the 3-position of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexane, leading to the formation of the desired this compound.[9] The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile often being preferred.[10] Microwave-assisted synthesis has also been shown to be an efficient method for this quaternization, often leading to higher yields and shorter reaction times.[11]

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis route for this compound.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102796047A - Method for preparing 1,2-dimethylimidazole - Google Patents [patents.google.com]

- 7. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents [patents.google.com]

- 9. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. asianpubs.org [asianpubs.org]

1-Hexyl-2,3-dimethylimidazolium bromide CAS number and structure

An In-Depth Technical Guide to 1-Hexyl-2,3-dimethylimidazolium bromide

Introduction: Defining the Molecule

This compound is an ionic liquid (IL), a class of salts that are liquid at or near room temperature. It belongs to the imidazolium family, which are among the most widely studied and versatile ionic liquids. The structure consists of an organic cation, 1-hexyl-2,3-dimethylimidazolium, and an inorganic anion, bromide (Br⁻).

The cation features a five-membered imidazolium ring, which is aromatic and carries a delocalized positive charge. This ring is substituted with three alkyl groups: a hexyl chain at one nitrogen atom (N1), a methyl group at the other nitrogen atom (N3), and a second methyl group at the carbon atom between the two nitrogens (C2). This specific substitution pattern is crucial as it influences the compound's physical and chemical properties, such as its melting point, viscosity, and solubility. The presence of the methyl group at the C2 position, in particular, can enhance the compound's stability compared to its C2-unsubstituted analogues.

This compound is identified by the Chemical Abstracts Service (CAS) with the number 411222-01-0 .[1][2][3][4][5] Its molecular formula is C₁₁H₂₁BrN₂, and it has a molecular weight of approximately 261.21 g/mol .[1][2][3]

Molecular Structure Breakdown

-

IUPAC Name: 1-hexyl-2,3-dimethyl-1H-imidazol-3-ium bromide[1][2]

-

InChI Key: KTUDCAXDKIVTNY-UHFFFAOYSA-M[2]

The combination of a relatively long alkyl chain (hexyl) and the fully substituted imidazolium core gives this IL a unique balance of hydrophobicity and charge density, making it a subject of interest for various applications in synthesis and materials science.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is typically achieved through a direct quaternization reaction. This is a type of N-alkylation, a fundamental and reliable process in organic chemistry. The most common and logical pathway involves the reaction of 1,2-dimethylimidazole with 1-bromohexane.

The causality behind this choice of reactants is straightforward: 1,2-dimethylimidazole provides the pre-formed, C2-methylated imidazolium core, while 1-bromohexane serves as the source for the N1-hexyl chain. The nitrogen atom at the N3 position of 1,2-dimethylimidazole acts as a nucleophile, attacking the electrophilic carbon of the 1-bromohexane, leading to the formation of the desired quaternary ammonium salt (the imidazolium cation) with bromide as the counter-ion.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product and subsequent characterization.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2-dimethylimidazole (1.0 equivalent) with a suitable solvent like acetonitrile or toluene. The solvent choice is critical; it must be able to dissolve the reactants but should not readily dissolve the ionic liquid product, thereby facilitating its isolation.

-

Alkylation Reaction: Add 1-bromohexane (1.0 to 1.1 equivalents) to the flask. Using a slight excess of the alkylating agent can help drive the reaction to completion.

-

Heating and Reflux: Heat the reaction mixture to a moderate temperature (typically 70-80 °C) and maintain it under reflux with vigorous stirring.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for 12-24 hours.

-

Product Isolation: As the reaction proceeds, the this compound product, being a salt, will often precipitate from the less polar solvent. After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Initial Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and non-polar impurities.

-

Final Purification: For high-purity applications, the product should be recrystallized from a suitable solvent system (e.g., acetonitrile/ethyl acetate). The final step is to dry the white crystalline solid under high vacuum to remove any residual solvent.

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physical properties of an ionic liquid are paramount to its application. While extensive data for this specific isomer is not widely published, we can summarize its known characteristics and provide context by comparing it to a closely related isomer.

Table 1: Core Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 411222-01-0 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁BrN₂ | [1][2] |

| Molecular Weight | 261.21 g/mol | [1][3] |

| Appearance | White crystalline solid |[7] |

Table 2: Comparative Properties of 1-Hexyl-3-methylimidazolium bromide (CAS: 85100-78-3) Note: This data is for a structural isomer and should be used for reference only.

| Property | Value | Reference |

|---|---|---|

| Melting Point | -15 °C | [8][9] |

| Density | 1.271 g/cm³ (at 26 °C) | [8][9] |

| Viscosity | 3822 cP (at 25 °C) |[8][9] |

The methylation at the C2 position in this compound, as opposed to the proton in the isomer in Table 2, can lead to differences in these physical properties. For instance, it may disrupt crystal packing, potentially altering the melting point.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several scientific domains.

-

Green Chemistry and Catalysis: Due to its negligible vapor pressure and good thermal stability, it is considered a "green solvent" for chemical synthesis, offering an alternative to volatile organic compounds.[3] More significantly, it has been used as a structure-directing agent, or template, in the synthesis of microporous materials like aluminogermanosilicate zeolites.[2] These materials have highly ordered pore structures and are critical as catalysts in industrial processes, particularly for reactions involving bulky molecules.[2]

-

Physical and Materials Chemistry: The compound is utilized in fundamental research to study the behavior of surfactants and their aggregation properties in aqueous media.[2] Its interactions with other molecules can provide insights into intermolecular forces, which is crucial for formulating complex fluids. It has also been investigated as a corrosion inhibitor, where the imidazolium cation adsorbs onto metal surfaces to form a protective layer.[2]

-

Drug Development and Bio-applications: A promising area of application is in enhancing the efficacy of bioactive compounds. Research has shown that imidazolium-based ionic liquids can improve the solubility and stability of natural products like polyphenols.[10] This synergistic effect can lead to enhanced antioxidant and antimicrobial activity, which is highly relevant for developing new therapeutic formulations.[10] By improving the delivery or action of a known drug, such ionic liquids could play a role in formulating more effective treatments.

Caption: Key application areas for this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as an irritant. It can cause irritation to the eyes, skin, and respiratory system.[7][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1][12][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][11] Avoid direct contact with skin and eyes.[1]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[11][12]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[11][12]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[11]

-

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from sources of ignition.[11][12]

References

-

This compound, 98%. (n.d.). J&K Scientific. [Link]

-

Material Safety Data Sheet - 1-Hexyl-3-Methylimidazolium Bromide. (n.d.). Cole-Parmer. [Link]

-

This compound | C11H21BrN2 | CID 2734242. (n.d.). PubChem. [Link]

-

Su, Y., et al. (2011). Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids. Asian Journal of Chemistry, 23(1), 97-99. [Link]

-

1-Hexyl-3-Methylimidazolium Bromide, >99%. (n.d.). RoCo Global. [Link]

-

Synthesis of 1-alkyl-2-methyl imidazolium bromide (where R = hexyl and octyl). (2024). ResearchGate. [Link]

-

1-Hexyl-3-methylimidazolium bromide, >99%. (n.d.). IoLiTec. [Link]

-

Pradhan, S., et al. (2024). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. RSC Advances, 14(4), 2541-2553. [Link]

-

Effect of 1‐Hexyl‐3Methylimidazolium Bromide on the Antioxidant Property of Polyphenols: An Ecofriendly Alternative. (2025). ResearchGate. [Link]

-

Pradhan, S., et al. (2024). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. RSC Publishing. [Link]

-

This compound. (n.d.). Six Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]

- 5. This compound | 411222-01-0 [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. roco.global [roco.global]

- 9. 1-Hexyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. iolitec.de [iolitec.de]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Hexyl-2,3-dimethylimidazolium Bromide

This guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of the ionic liquid 1-Hexyl-2,3-dimethylimidazolium bromide ([C6DMIM][Br]). As ionic liquids gain prominence in diverse applications ranging from green solvents in synthesis to electrolytes in electrochemical devices, a thorough understanding of their operational limits, particularly their thermal behavior, is paramount for researchers, scientists, and drug development professionals. This document synthesizes established principles of thermal analysis with field-proven insights to deliver a self-validating framework for assessing the thermal integrity of [C6DMIM][Br].

Introduction: The Criticality of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often even below room temperature.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds.[1][2] However, the term "stability" is application-dependent. For processes requiring elevated temperatures, such as in certain chemical syntheses or high-temperature electrochemical applications, the decomposition temperature is a critical parameter that dictates the operational window of the ionic liquid.

The thermal stability of imidazolium-based ionic liquids is influenced by several factors, including the nature of the cation and anion, and the length of the alkyl chain substituents on the imidazolium ring.[1][3] Generally, imidazolium cations exhibit good thermal stability.[1] However, the choice of anion plays a significant role, with halide anions like bromide tending to reduce the overall thermal stability of the ionic liquid compared to larger, more charge-delocalized anions such as bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻).[3][4] Furthermore, studies have shown that for a homologous series of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids, the thermal stability decreases as the length of the alkyl chain on the cation increases.[5][6]

This guide will focus on this compound, a member of the imidazolium ionic liquid family. We will explore the methodologies to determine its thermal stability, analyze the expected decomposition behavior based on related compounds, and delve into the potential decomposition mechanisms.

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ionic liquids.[7] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides key parameters such as the onset decomposition temperature (T_onset_) and the peak decomposition temperature (T_peak_).

Causality Behind Experimental Choices in TGA

A robust TGA protocol is essential for obtaining reproducible and meaningful data. The choices of experimental parameters are dictated by the need to simulate relevant process conditions and to accurately capture the decomposition event.

-

Heating Rate: A slower heating rate (e.g., 5-10 °C/min) is generally preferred for kinetic analysis as it provides better resolution of thermal events.[5] Faster heating rates can shift the decomposition temperatures to higher values.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation and isolate the intrinsic thermal decomposition of the material.[5][7] For specific applications where the ionic liquid might be exposed to air at high temperatures, conducting the analysis in an air or oxygen atmosphere is also informative.

-

Sample Size: A small sample size (typically 5-10 mg) is used to minimize heat and mass transfer limitations, ensuring that the sample temperature is uniform and accurately reflects the programmed temperature.[5]

-

Isothermal vs. Non-isothermal Analysis: Non-isothermal (dynamic) TGA, where the temperature is increased at a constant rate, is used to determine the decomposition temperature range.[5] Isothermal TGA, where the sample is held at a constant temperature for an extended period, is crucial for assessing long-term thermal stability, as some ionic liquids can exhibit significant decomposition at temperatures well below their dynamic T_onset_ over time.[8]

Detailed Step-by-Step Methodology for TGA

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Place a 5-8 mg sample of this compound into an alumina crucible.[5]

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.[5]

-

-

Non-isothermal Analysis:

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[5]

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

The onset decomposition temperature (T_onset_) is determined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the point of maximum slope of the TGA curve.

-

The derivative of the TGA curve (DTG curve) is plotted, where the peak of the DTG curve corresponds to the peak decomposition temperature (T_peak_), the temperature at which the rate of mass loss is maximum.

-

Visualization of the TGA Experimental Workflow

Caption: Workflow for Thermogravimetric Analysis of [C6DMIM][Br].

Thermal Decomposition Profile of this compound

While specific experimental data for this compound is not available in the cited literature, we can infer its thermal behavior based on trends observed for structurally similar ionic liquids.

Expected Decomposition Temperatures

Studies on various imidazolium-based ionic liquids indicate that those with halide anions generally exhibit lower thermal stability.[3] For instance, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) begins to decompose around 293 °C.[9] Research on a series of N,N-dialkylimidazolium bromides has shown that thermal stability increases with the length of the alkyl substituent on the imidazolium ring.[1] Conversely, a study on 1-alkyl-2,3-dimethylimidazolium nitrates demonstrated that thermal stability decreases with increasing alkyl chain length.[5][6]

Given these conflicting trends, it is reasonable to hypothesize that the thermal stability of this compound will be in a similar range to other alkylimidazolium bromides. The presence of the additional methyl group at the C2 position of the imidazolium ring may slightly alter the stability compared to 1-hexyl-3-methylimidazolium bromide.

Table 1: Comparison of Decomposition Temperatures for Related Imidazolium Ionic Liquids

| Ionic Liquid | Anion | T_onset_ (°C) | T_peak_ (°C) | Reference |

| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | Br⁻ | ~293 | 333 | [9] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate | BF₄⁻ | >350 | - | [9] |

| 1-Ethyl-2,3-dimethylimidazolium nitrate | NO₃⁻ | 312.13 | 332.46 | [5] |

| 1-Butyl-2,3-dimethylimidazolium nitrate | NO₃⁻ | 310.23 | 330.68 | [5] |

| 1-Hexyl-2,3-dimethylimidazolium nitrate | NO₃⁻ | 300.89 | 325.10 | [5] |

Based on the data for the nitrate series, we can anticipate that the T_onset_ for this compound will likely be in the range of 280-320 °C.

Proposed Decomposition Mechanism

The thermal decomposition of imidazolium-based ionic liquids is a complex process. For 1-ethyl-3-methylimidazolium bromide, studies have suggested that the decomposition is initiated by the nucleophilic attack of the bromide anion on the ethyl group of the cation, leading to the formation of ethyl bromide and 1-methylimidazole.[10] A similar mechanism can be proposed for this compound.

The primary decomposition pathway is likely a nucleophilic substitution reaction (S_N_2) where the bromide anion attacks one of the alkyl groups attached to the nitrogen atoms of the imidazolium ring. Due to steric hindrance from the methyl group at the C2 position, the hexyl group is a more probable site for nucleophilic attack.

Proposed Decomposition Steps:

-

Nucleophilic Attack: The bromide anion (Br⁻) attacks the α-carbon of the hexyl group on the 1-Hexyl-2,3-dimethylimidazolium cation.

-

Formation of Volatile Products: This leads to the formation of 1-bromohexane and 1,2-dimethylimidazole.

-

Further Decomposition: At higher temperatures, the initial products may undergo further decomposition.

Caption: Proposed S_N_2 Decomposition Pathway for [C6DMIM][Br].

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound. While direct experimental data for this specific ionic liquid is limited, by synthesizing information from related compounds, we can establish a strong predictive framework for its thermal behavior. The primary method for experimental determination is thermogravimetric analysis, for which a detailed protocol has been provided. The decomposition of [C6DMIM][Br] is anticipated to occur in the 280-320 °C range, likely proceeding through an S_N_2 mechanism to yield volatile products.

For professionals in research and drug development, a precise understanding of the thermal limits of [C6DMIM][Br] is crucial for its safe and effective implementation. It is strongly recommended that for any application involving elevated temperatures, a thorough experimental investigation of the thermal stability, including both dynamic and isothermal TGA, be conducted to validate the predictions outlined in this guide.

References

- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (2010). Journal of Thermal Analysis and Calorimetry, 105(3), 967-972.

- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). International Journal of Engineering Science and Computing, 11(4), 28086-28091.

- Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal properties of imidazolium ionic liquids. Thermochimica Acta, 357-358, 97-102.

- Thermogravimetric analysis (TGA) and derivative thermogravimetric analysis of [BMIm][Br]. (n.d.).

- Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. (2022). Industrial & Engineering Chemistry Research, 61(50), 18445–18456.

- Meng, J., Pan, Y., Yang, F., Wang, Y., Zheng, Z., & Jiang, J. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Materials (Basel, Switzerland), 14(10), 2560.

- Synthesis of 1-alkyl-2-methyl imidazolium bromide (where R = hexyl and octyl). (n.d.).

- Li, Y., et al. (2011). Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids. Asian Journal of Chemistry, 23(1), 97-99.

- This compound, 98%. (n.d.). J&K Scientific.

- This compound. (n.d.). Alfa Chemistry.

- Muhammad, A., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438.

- Panda, I., Behera, B. R., Jena, D., Behera, S. K., Samal, S. K., & Pradhan, S. (2024).

- Zhang, S., et al. (2019). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures.

- Meng, J., Pan, Y., Yang, F., Wang, Y., Zheng, Z., & Jiang, J. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study.

- Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2011). Journal of Thermal Analysis and Calorimetry, 105(3), 957-965.

- Meng, J., Pan, Y., Yang, F., Wang, Y., Zheng, Z., & Jiang, J. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. PubMed.

- Chambreau, S. D., Boatz, J. A., Vaghjiani, G. L., Koh, C., Kostko, O., Golan, A., & Leone, S. R. (2011). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. The Journal of Physical Chemistry A, 115(24), 5867–5876.

- Panda, I., Behera, B. R., Jena, D., Behera, S. K., Samal, S. K., & Pradhan, S. (2024). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures.

Sources

- 1. ajer.org [ajer.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Electrochemical Window of 1-Hexyl-2,3-dimethylimidazolium Bromide ([HDMIm]Br)

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Hexyl-2,3-dimethylimidazolium bromide ([HDMIm]Br). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing its electrochemical stability, detailed experimental protocols for its determination, and the implications of its properties for various applications.

Introduction: The Significance of the Electrochemical Window

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction.[1] For ionic liquids (ILs) like [HDMIm]Br, a wide electrochemical window is a key attribute that enables their use in a diverse array of electrochemical applications, from energy storage to electro-synthesis.[2] In the context of pharmaceutical research and drug development, understanding the electrochemical stability of ILs is paramount when they are employed as novel solvents, formulation excipients, or even as active pharmaceutical ingredients (APIs) themselves.[1][3][4]

The electrochemical window is determined by the intrinsic chemical nature of the constituent cation and anion. The cathodic limit is typically dictated by the reduction of the cation, while the anodic limit is set by the oxidation of the anion. In the case of [HDMIm]Br, the 1-hexyl-2,3-dimethylimidazolium cation ([HDMIm]⁺) and the bromide anion (Br⁻) define its electrochemical stability.

The Electrochemical Landscape of [HDMIm]Br: Cation and Anion Contributions

The electrochemical window of an ionic liquid is fundamentally governed by the redox potentials of its constituent ions. For [HDMIm]Br, the cathodic and anodic limits are determined by the reduction of the 1-hexyl-2,3-dimethylimidazolium cation and the oxidation of the bromide anion, respectively.

Cathodic Limit: The Role of the Imidazolium Cation

The reduction of the imidazolium cation typically defines the negative potential limit of the electrochemical window. Imidazolium-based cations are known to be electrochemically active and can be reduced to form N-heterocyclic carbenes.[2] The substitution of the acidic proton at the C2 position of the imidazolium ring with a methyl group, as in [HDMIm]⁺, is a strategy employed to enhance the cathodic stability of the cation.

Anodic Limit: The Influence of the Bromide Anion

The anodic limit is dictated by the oxidation of the bromide anion. Halide anions, in general, tend to have lower oxidation potentials compared to other common ionic liquid anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), which can result in a narrower electrochemical window. The oxidation of bromide is a multi-step process, initially forming bromine (Br₂), which can then react with excess bromide to form the tribromide anion (Br₃⁻).[5] This multi-step oxidation can be observed in cyclic voltammetry.

Quantitative Assessment of the Electrochemical Window

| Parameter | Expected Range | Influencing Factor |

| Anodic Limit (V) | Relatively Low | Oxidation of Bromide Anion |

| Cathodic Limit (V) | Moderately Negative | Reduction of [HDMIm]⁺ Cation |

| Electrochemical Window (V) | Estimated 1.6 - 2.5 | Combination of Cation and Anion Stability |

Experimental Determination of the Electrochemical Window: A Step-by-Step Protocol

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[2] This protocol provides a detailed procedure for the accurate measurement of the electrochemical window of [HDMIm]Br.

Materials and Equipment

-

Ionic Liquid: High-purity, dry this compound.

-

Electrochemical Cell: A three-electrode setup is essential.

-

Working Electrode (WE): Glassy carbon (GC) or platinum (Pt) electrode.

-

Reference Electrode (RE): A non-aqueous reference electrode such as Ag/Ag⁺ or a silver wire pseudo-reference electrode.

-

Counter Electrode (CE): Platinum wire or mesh.

-

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Inert Atmosphere: A glovebox or Schlenk line with a supply of high-purity argon or nitrogen.

-

Vacuum Oven: For drying the ionic liquid.

Pre-measurement Preparations

-

Ionic Liquid Purification and Drying: It is crucial to minimize water and other impurities in the ionic liquid as they can significantly affect the electrochemical window. Dry the [HDMIm]Br under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours.

-

Working Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm). Subsequently, sonicate the electrode in deionized water and then a suitable organic solvent (e.g., acetone or acetonitrile) to remove any polishing residue. Dry the electrode thoroughly before use.

-

Cell Assembly: Assemble the three-electrode cell inside an inert atmosphere glovebox to prevent contamination from air and moisture.

Cyclic Voltammetry Measurement

-

Cell Loading: Introduce the dried [HDMIm]Br into the electrochemical cell.

-

Initial Scan: Perform an initial wide-potential range CV scan to identify the approximate anodic and cathodic limits.

-

Detailed Scans: Conduct separate, narrower scans to precisely determine the onset of the anodic and cathodic currents.

-

Anodic Limit Scan: Start from the open-circuit potential and scan towards more positive potentials until a sharp increase in current is observed, indicating the oxidation of the bromide anion.

-

Cathodic Limit Scan: Start from the open-circuit potential and scan towards more negative potentials until a significant increase in current is observed, indicating the reduction of the [HDMIm]⁺ cation.

-

-

Data Analysis: The electrochemical window is determined as the potential difference between the onset potentials of the anodic and cathodic currents. The onset potential is typically defined as the potential at which the current density reaches a certain threshold (e.g., 0.1 mA/cm²).

Figure 1: Workflow for the determination of the electrochemical window.

Causality and Trustworthiness in the Experimental Design

The reliability of the determined electrochemical window is intrinsically linked to the meticulous execution of the experimental protocol.

-

Purity of the Ionic Liquid: The presence of impurities, particularly water, can significantly narrow the electrochemical window. Therefore, rigorous drying of [HDMIm]Br is a critical, self-validating step.

-

Inert Atmosphere: Excluding oxygen and moisture during the experiment is paramount as they can introduce interfering redox processes. Performing the experiment in a glovebox provides a controlled and trustworthy environment.

-

Working Electrode Surface: A clean and smooth working electrode surface is essential for obtaining reproducible and accurate results. Inadequate polishing can lead to ill-defined voltammograms and erroneous determination of the onset potentials.

-

Reference Electrode Stability: The stability of the reference electrode is crucial for obtaining meaningful potential values. A stable, non-aqueous reference electrode is necessary for measurements in ionic liquids.

Applications in Pharmaceutical Research and Drug Development

Imidazolium-based ionic liquids, including those with bromide anions, are gaining attention in the pharmaceutical sector for a variety of applications.[1][3][4]

-

Green Solvents in Synthesis: Their low volatility and high thermal stability make them attractive as environmentally friendly solvents for the synthesis of active pharmaceutical ingredients (APIs) and their precursors.[7]

-

Enhanced Drug Solubility and Delivery: Ionic liquids can enhance the solubility of poorly water-soluble drugs, a major challenge in drug formulation.[1][8] Their unique properties can be leveraged to develop novel drug delivery systems.[8]

-

Antimicrobial Activity: Many imidazolium-based ionic liquids have demonstrated inherent antimicrobial properties, which could be exploited in the development of new therapeutic agents or antimicrobial formulations.[3]

-

Stabilization of Biomolecules: Certain ionic liquids have been shown to stabilize proteins and other biomolecules, which is crucial for the formulation and storage of biopharmaceuticals.

The electrochemical window of [HDMIm]Br is a key parameter that will influence its suitability for any of these applications that involve electrochemical processes, such as electro-synthesis or the development of electrochemical biosensors.

Figure 2: Relationship between properties and applications of [HDMIm]Br.

Conclusion

The electrochemical window of this compound is a fundamental property that dictates its utility in a wide range of electrochemical applications, including those relevant to pharmaceutical research and development. While an estimated range can be inferred from similar compounds, precise determination requires a rigorous experimental approach using cyclic voltammetry under controlled conditions. The interplay between the reductive stability of the 1-hexyl-2,3-dimethylimidazolium cation and the oxidative stability of the bromide anion defines the operational potential range of this ionic liquid. A thorough understanding of its electrochemical behavior is essential for harnessing its full potential as a versatile and tunable material in advanced scientific and industrial applications.

References

-

Rebelo, L. P. N., et al. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Molecules, 25(21), 5197. [Link]

-

Zhang, S., et al. (2010). Electrochemical properties of 1-vinyl-3-alkylimidazole bromide ionic liquids. Journal of Applied Electrochemistry, 40(4), 889-895. [Link]

-

Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132-7189. [Link]

-

Zhao, H., et al. (2023). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Pharmaceutics, 15(7), 1896. [Link]

-

Thakuria, R., et al. (2022). An Insight Into Pharmaceutical and Biomedical Application of Ionic Liquids. In Ionic Liquids in the Field of Drug Delivery. IGI Global. [Link]

-

Allen, G. D., et al. (2005). A mechanistic study of the electro-oxidation of bromide in acetonitrile and the room temperature ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide at platinum electrodes. Journal of Electroanalytical Chemistry, 575(2), 311-320. [Link]

-

Hapiot, P., & Lagrost, C. (2008). Electrochemical reactivity of ionic liquids. Chemical Reviews, 108(7), 2238-2264. [Link]

-

Alfa Chemistry. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

S. N. (2018). Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Key Engineering Materials, 775, 235-240. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Electrochemical properties of 1-vinyl-3-alkylimidazole bromide ionic liquids | Semantic Scholar [semanticscholar.org]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

toxicity and environmental impact of 1-Hexyl-2,3-dimethylimidazolium bromide

An In-depth Technical Guide to the Toxicity and Environmental Impact of 1-Hexyl-2,3-dimethylimidazolium bromide

Introduction: The Dual Nature of a "Green" Solvent

This compound, denoted as [HDMIm]Br, is a member of the ionic liquid (IL) family.[1][2] Ionic liquids are organic salts that are liquid at or near room temperature. They have garnered significant attention as potential "green" replacements for traditional volatile organic compounds (VOCs) in various industrial applications.[3][4] Their appeal lies in desirable physicochemical properties such as low vapor pressure, high thermal stability, and versatility as solvents in chemical synthesis, electrochemistry, and biocatalysis.[1][4][5]

However, the "green" designation of ionic liquids, including [HDMIm]Br, warrants critical examination.[3] While their low volatility reduces air pollution, their solubility in water and potential for toxicity present a different set of environmental challenges.[6][7] A growing body of evidence reveals that many imidazolium-based ionic liquids are not as benign as initially thought, exhibiting significant toxicity to a range of organisms. This guide provides a detailed technical analysis of the toxicological profile and environmental fate of this compound, offering a comprehensive resource for researchers and professionals in drug development and environmental science.

Part 1: Toxicological Profile of Imidazolium-Based Ionic Liquids

The toxicity of imidazolium-based ionic liquids is not uniform; it is intrinsically linked to their molecular structure. Two primary principles govern their toxicological effects:

-

The Primacy of the Cation : The structure of the organic cation is the principal determinant of an IL's toxicity.[3][8][9]

-

The Alkyl Chain Length Effect : Toxicity is strongly correlated with the length of the alkyl chain substituent on the imidazolium ring. Longer chains, such as the hexyl (C6) group in [HDMIm]Br, increase the molecule's lipophilicity. This enhances its ability to interact with and disrupt cell membranes, leading to greater toxicity.[3][8][10] The anion, in this case, bromide, generally plays a secondary role in the overall toxicity.[3][8]

Ecotoxicity: Impacts on Aquatic Ecosystems

Given their water solubility, the primary environmental risk associated with ionic liquids like [HDMIm]Br is their release into aquatic systems.

-

Toxicity to Algae : Algae are foundational to aquatic food webs, and their disruption can have cascading ecological effects. Studies on imidazolium ILs demonstrate that increasing the alkyl chain length boosts toxicity.[8] For instance, 1-hexyl-3-methylimidazolium bromide ([C6mim]Br), a close structural analog of [HDMIm]Br, is significantly more toxic to freshwater algae like Scenedesmus quadricauda and Chlamydomonas reinhardtii than its shorter-chain counterparts (butyl- and octyl-).[8] This suggests that [HDMIm]Br likely poses a substantial threat to primary producers in aquatic environments.

-

Toxicity to Crustaceans : The water flea, Daphnia magna, is a standard model organism for ecotoxicological testing. Research on [C6mim]Br has revealed severe impacts:

-

Acute Effects : Exposure leads to concentration-dependent developmental abnormalities in neonates, particularly affecting the shell spine and antennae.[7]

-

Chronic Effects : Long-term exposure (21 days) to concentrations as low as 1.6 mg/L results in a significant decrease in survival, molting frequency, and the number of offspring produced.[7]

-

Reproductive Toxicity : The compound exhibits clear embryo-toxicity, increasing the incidence of abnormalities in offspring.[7]

-

-

Toxicity to Bacteria : The effect of imidazolium ILs on microbial communities is also a concern. Generally, Gram-positive bacteria show more tolerance than Gram-negative bacteria.[3] The toxicity trend again follows the alkyl chain length, with the C6 chain ([C6mim]) being more toxic than C4 or C2 chains, underscoring the mechanism of membrane disruption.[3]

Table 1: Summary of Ecotoxicity Data for Hexyl-Substituted Imidazolium Bromide ([C6mim]Br)

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | Chronic (21 days) | Survival, Molting, Reproduction | Significant decline at 1.6 mg/L | [7] |

| Scenedesmus quadricauda | Acute (96 h) | EC50 | 0.005 - 13.23 | [8] |

| Chlamydomonas reinhardtii | Acute (96 h) | EC50 | 4.07 - 2138 |[8] |

Cellular Toxicity: Cytotoxicity and Genotoxicity

Beyond organism-level effects, it is crucial to understand the impact of [HDMIm]Br at the cellular level.

-

Cytotoxicity : This refers to the ability of a substance to cause damage to or kill cells. Cytotoxicity is a primary indicator of a compound's potential to harm an organism. It is often a prerequisite for genotoxicity, as DNA damage can arise from the cellular stress and death pathways initiated by cytotoxic agents.[11][12]

-

Genotoxicity : This describes the capacity of a chemical to damage the genetic material (DNA) within a cell.[13] Such damage can lead to mutations, chromosomal aberrations, and potentially cancer. While specific genotoxicity studies on this compound are limited, research on related imidazolium ILs indicates that they can induce oxidative stress and cause DNA damage in exposed organisms.[9][14]

Part 2: Environmental Fate and Impact

The overall environmental risk of a chemical is a function of both its toxicity and its persistence in the environment.

-

Biodegradability : A critical concern with many imidazolium-based ionic liquids is their resistance to biodegradation.[6][10] Studies have consistently shown that compounds like [HDMIm]Br are poorly biodegradable.[10][15] While some evidence suggests that longer alkyl chains may slightly increase biodegradability, the core imidazolium ring structure is recalcitrant.[15] This persistence means that upon release, [HDMIm]Br can remain in the environment for extended periods, leading to chronic exposure risks for aquatic organisms.

-

Bioaccumulation Potential : The lipophilic nature conferred by the hexyl side chain suggests a potential for bioaccumulation. Lipophilic compounds tend to partition from water into the fatty tissues of organisms, accumulating over time and potentially moving up the food chain. This aspect requires further investigation to fully characterize the environmental risk profile of [HDMIm]Br.

Part 3: Experimental Protocols and Methodologies

To ensure scientific integrity and trustworthiness, toxicological assessments must follow validated, reproducible protocols. This section details the methodologies for key toxicity assays.

Protocol 1: Daphnia magna Acute Immobilization Test (Adapted from OECD 202)

This test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia population over a 48-hour period (EC50).

Methodology:

-

Test Organisms : Use Daphnia magna neonates (<24 hours old) sourced from a healthy, thriving culture.

-

Test Solutions : Prepare a series of concentrations of [HDMIm]Br in a suitable culture medium. A geometric series of at least five concentrations is recommended, along with a negative control (medium only).

-

Exposure : Introduce at least 20 daphnids, divided into four replicates of five animals each, into test vessels containing the prepared solutions.

-

Incubation : Maintain the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod for 48 hours. Do not feed the animals during the test.

-

Observation : At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis : Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value and its 95% confidence intervals.

Causality and Validation : The use of a standardized organism and controlled conditions ensures reproducibility. The negative control validates that any observed effects are due to the test substance. A dose-response relationship, where higher concentrations cause greater immobilization, confirms the toxic effect.

Protocol 2: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric test that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Methodology:

-

Cell Culture : Plate a suitable cell line (e.g., human cell line A549) in a 96-well plate and allow cells to adhere overnight.

-

Compound Exposure : Treat the cells with a range of [HDMIm]Br concentrations for a defined period (e.g., 24 or 48 hours). Include a vehicle control (solvent used to dissolve the IL) and a positive control for cytotoxicity (e.g., Triton X-100).[12]

-

MTT Addition : After exposure, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization : Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve these crystals.

-

Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis : Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (concentration causing 50% inhibition of cell viability) can then be calculated.

Causality and Validation : The conversion of MTT to formazan is catalyzed by mitochondrial dehydrogenases, directly linking the signal to metabolic activity and cell viability. Controls ensure that the observed decrease in viability is a direct result of the compound's cytotoxic effect.

Part 4: Visualization of Concepts

Diagram 1: Environmental Risk Assessment Workflow

This diagram outlines the logical flow for evaluating the potential environmental hazard of an ionic liquid like [HDMIm]Br.

Caption: Workflow for Environmental Risk Assessment of [HDMIm]Br.

Diagram 2: Proposed Mechanism of Imidazolium IL Toxicity

This diagram illustrates the interaction of a long-chain imidazolium cation with a cell membrane, leading to cellular damage.

Caption: Mechanism of [HDMIm]Br-induced cell membrane disruption and cytotoxicity.

Conclusion

This compound, representative of long-chain imidazolium ionic liquids, presents a significant toxicological and environmental risk that belies its classification as a simple "green" solvent. Its toxicity is primarily driven by the lipophilic hexyl chain on the imidazolium cation, which facilitates interaction with and disruption of cellular membranes. This leads to potent ecotoxicity in key aquatic organisms such as algae and daphnids, affecting their growth, development, and reproduction. Compounding this toxicity is the compound's poor biodegradability, which leads to environmental persistence. Researchers and drug development professionals must weigh the functional benefits of [HDMIm]Br against its considerable environmental and toxicological liabilities. A comprehensive risk assessment, considering both its hazard profile and potential exposure scenarios, is imperative before its widespread industrial application.

References

-

Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Molecules, 22(9), 1374. [Link]

-

Wells, A. S., & Coombe, V. T. (2006). Toxicity of imidazolium ionic liquids to freshwater algae. Environmental Toxicology and Chemistry, 25(8), 2079-2084. [Link]

-

Cvjetko Bubalo, M., Radošević, K., Radojčić Redovniković, I., & Srček, V. G. (2014). Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. Arhiv za higijenu rada i toksikologiju, 65(1), 55-64. [Link]

-

Stolte, S., Steudte, S., Igartua, A., & Stepnowski, P. (2012). The influence of anion species on the toxicity of ionic liquids observed in an (eco)toxicological test battery. Green Chemistry, 14(10), 2730-2739. [Link]

-

García, M. T., Ribosa, I., Pérez, J. J., & Comelles, F. (2008). Toxicity and biodegradability of imidazolium ionic liquids. Journal of Hazardous Materials, 152(2), 856-861. [Link]

-

Sun, J., Wang, J., Fan, T., & Wang, J. (2020). The effects of 1-hexyl-3-methylimidazolium bromide on embryonic development and reproduction in Daphnia magna. Ecotoxicology and Environmental Safety, 191, 110137. [Link]

-

Ford, L., & G. P. C. (2021). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 10(4), 629-638. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Hexyl-3-Methylimidazolium Bromide: Properties, Applications, and Importance in Green Chemistry. Retrieved from [Link]

-

RoCo Global. (n.d.). 1-Hexyl-3-Methylimidazolium Bromide, >99%. Retrieved from [Link]

-

Wang, J., Li, Y., & Wang, J. (2020). Life stage-dependent toxicities of 1-ethyl-3-methylimidazolium bromide on Caenorhabditis elegans. Environmental Pollution, 265(Pt B), 114848. [Link]

-

Singh, R., et al. (2024). Effect of 1‐Hexyl‐3Methylimidazolium Bromide on the Antioxidant Property of Polyphenols: An Ecofriendly Alternative. ChemistrySelect, 9(1). [Link]

-

Limsirichaikul, S., et al. (2017). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 18(8), 1660. [Link]

-

Santos, F. V., et al. (2021). Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 861-862, 503294. [Link]

-

Su, Y., et al. (2011). Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids. Asian Journal of Chemistry, 23(1), 97-99. [Link]

-

Sahoo, H. R., et al. (2023). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. RSC Advances, 13(45), 31633-31646. [Link]

-

J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

-

Drasler, B., et al. (2017). Genotoxicity of Nanomaterials: Advanced In Vitro Models and High Throughput Methods for Human Hazard Assessment—A Review. International Journal of Molecular Sciences, 18(9), 1957. [Link]

-

Plewa, M. J., & Wagner, E. D. (2009). Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products. Environmental and Molecular Mutagenesis, 50(9), 835-849. [Link]

-

Wu, J., et al. (2017). Degradation and detoxification of 1-butyl-3-methylimidazolium bromide by γ-irradiation in aqueous solution. Chemical Engineering Journal, 313, 1344-1351. [Link]

-

Suter, W., et al. (2002). Discrimination Between Genotoxicity and Cytotoxicity in the Induction of DNA Double-Strand Breaks in Cells Treated With Etoposide, Melphalan, Cisplatin, Potassium Cyanide, Triton X-100, and Gamma-Irradiation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 508(1-2), 117-133. [Link]

-

Sahoo, H. R., et al. (2023). Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. RSC Advances, 13, 31633-31646. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. roco.global [roco.global]

- 6. researchgate.net [researchgate.net]

- 7. The effects of 1-hexyl-3-methylimidazolium bromide on embryonic development and reproduction in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discrimination between genotoxicity and cytotoxicity in the induction of DNA double-strand breaks in cells treated with etoposide, melphalan, cisplatin, potassium cyanide, Triton X-100, and gamma-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Research Applications of 1-Hexyl-2,3-dimethylimidazolium Bromide

Introduction: Beyond Conventional Solvents